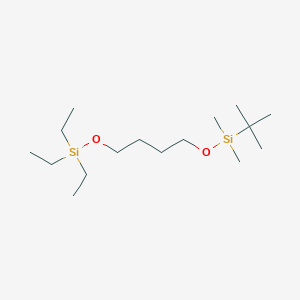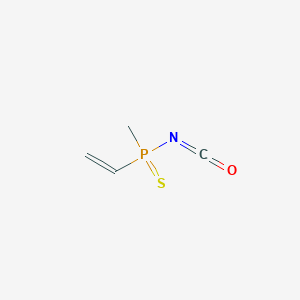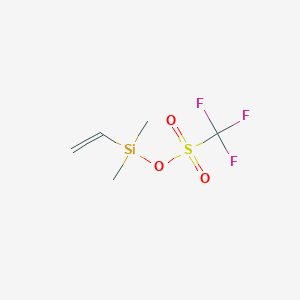![molecular formula C10H16S2 B14309335 1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane CAS No. 113447-61-3](/img/structure/B14309335.png)
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane is an organic compound with a unique bicyclic structure. It features a thiirane ring fused to a bicycloheptane framework, making it an interesting subject for chemical research due to its potential reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane typically involves the following steps:
Formation of the Thiirane Ring: The thiirane ring can be synthesized through the reaction of an epoxide with a sulfur source, such as thiourea or sodium sulfide, under basic conditions.
Cyclization: The thiirane intermediate is then subjected to cyclization reactions to form the bicycloheptane structure. This can be achieved through intramolecular nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the bicyclic compound using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and methylation processes, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiirane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, under basic or acidic conditions depending on the desired product.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane: Similar bicyclic structure but with an oxirane ring instead of a thiirane ring.
1-Methyl-4-(2-methylaziridin-2-yl)-7-azabicyclo[4.1.0]heptane: Contains an aziridine ring, offering different reactivity and applications.
Uniqueness
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane is unique due to the presence of the thiirane ring, which imparts distinct chemical reactivity compared to oxirane or aziridine analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Propiedades
Número CAS |
113447-61-3 |
|---|---|
Fórmula molecular |
C10H16S2 |
Peso molecular |
200.4 g/mol |
Nombre IUPAC |
1-methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16S2/c1-9-4-3-7(5-8(9)12-9)10(2)6-11-10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
XSHBGGWYWNEXOW-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1S2)C3(CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
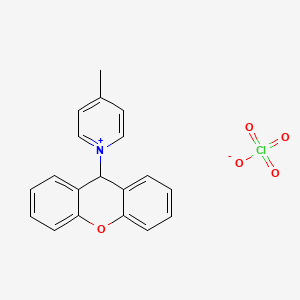

![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)

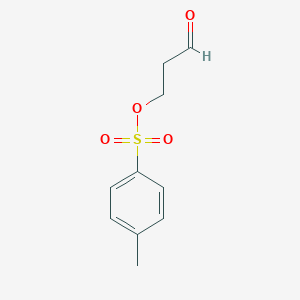
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
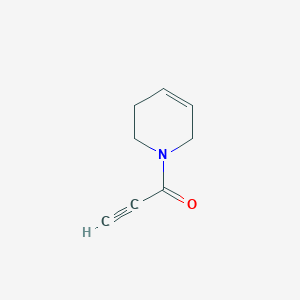
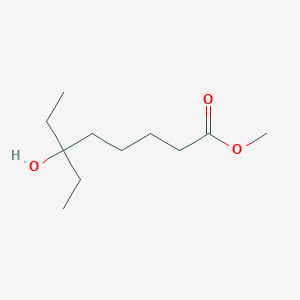
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
